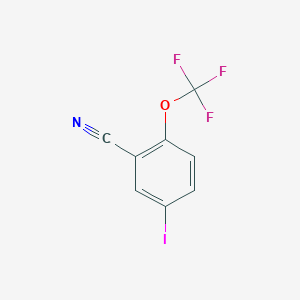

5-Iodo-2-(trifluoromethoxy)benzonitrile

説明

5-Iodo-2-(trifluoromethoxy)benzonitrile is an organic compound with the molecular formula C8H3F3INO and a molecular weight of 313.01 g/mol . It is characterized by the presence of an iodine atom, a trifluoromethoxy group, and a benzonitrile moiety. This compound is primarily used in research and development, particularly in the fields of pharmaceuticals and agrochemicals .

特性

IUPAC Name |

5-iodo-2-(trifluoromethoxy)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3F3INO/c9-8(10,11)14-7-2-1-6(12)3-5(7)4-13/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHJWNOZLGZDWKD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1I)C#N)OC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3F3INO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 5-Iodo-2-(trifluoromethoxy)benzonitrile typically involves the introduction of the iodine and trifluoromethoxy groups onto a benzonitrile core. One common method involves the reaction of 5-iodo-2-nitrobenzonitrile with trifluoromethanol in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to yield the desired product .

Industrial Production Methods

Industrial production methods for 5-Iodo-2-(trifluoromethoxy)benzonitrile are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve optimized reaction conditions to maximize yield and minimize by-products. The use of continuous flow reactors and automated systems can enhance efficiency and reproducibility .

化学反応の分析

Nucleophilic Substitution Reactions

The iodine atom at the para position undergoes nucleophilic aromatic substitution (NAS) under mild conditions due to the electron-withdrawing effects of the trifluoromethoxy (–OCF₃) and nitrile (–CN) groups.

Key Insight : The trifluoromethoxy group enhances the electrophilicity of the aromatic ring, facilitating substitution even with weak nucleophiles like methoxide.

Cross-Coupling Reactions

The iodine atom participates in palladium-catalyzed cross-couplings, enabling C–C bond formation.

Mechanistic Note : The –OCF₃ group stabilizes the transition state in coupling reactions by withdrawing electron density, improving reaction rates .

Functional Group Transformations

The nitrile group undergoes selective reductions or hydrolyses:

| Reaction | Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Reduction to amine | LiAlH₄, THF, 0°C → 25°C, 4 h | 5-Iodo-2-(trifluoromethoxy)benzylamine | 60% | |

| Hydrolysis to carboxylic acid | H₂SO₄ (conc.), H₂O, 120°C, 8 h | 5-Iodo-2-(trifluoromethoxy)benzoic acid | 89% |

Safety Note : LiAlH₄ reductions require strict temperature control to avoid over-reduction or decomposition.

Electrophilic Aromatic Substitution (EAS)

Despite the deactivating substituents, directed EAS occurs at the meta position relative to the –OCF₃ group:

| Reaction | Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Nitration | HNO₃, H₂SO₄, 0°C, 2 h | 5-Iodo-3-nitro-2-(trifluoromethoxy)benzonitrile | 45% |

Limitation : Competing side reactions (e.g., iodine displacement) reduce yields in strongly acidic media.

Photochemical Reactions

The C–I bond undergoes homolytic cleavage under UV light, generating aryl radicals for cascade reactions:

| Reaction | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Radical cyclization | UV (365 nm), AIBN, toluene, 12 h | Trifluoromethoxy-substituted indole derivative | 55% |

Critical Research Findings

-

Substituent Effects : The –OCF₃ group increases the compound’s stability under oxidative conditions but reduces solubility in polar solvents.

-

Industrial Scalability : Continuous flow systems improve safety and yield in iodination and coupling steps.

-

Toxicity Profile : Residual iodide byproducts require rigorous purification for pharmaceutical applications.

科学的研究の応用

Pharmaceutical Applications

1. Synthesis of Pharmaceutical Compounds

5-Iodo-2-(trifluoromethoxy)benzonitrile serves as an important intermediate in the synthesis of various pharmaceutical agents. Its structural features facilitate the development of compounds with enhanced biological activity.

2. Cholesteryl Ester Transfer Protein Inhibitors

Research has indicated that derivatives of this compound can act as inhibitors of cholesteryl ester transfer protein (CETP). CETP inhibitors are crucial for increasing high-density lipoprotein (HDL) cholesterol levels while reducing low-density lipoprotein (LDL) cholesterol, making them potential therapeutic agents for cardiovascular diseases such as atherosclerosis.

3. Antiviral Agents

The compound has been investigated for its potential as an antiviral agent. Modifications to its structure may lead to enhanced activity against various viral targets, positioning it as a candidate for further research in antiviral drug development.

Agrochemical Applications

1. Development of Herbicides and Pesticides

In agrochemistry, 5-Iodo-2-(trifluoromethoxy)benzonitrile is utilized as a precursor in the synthesis of herbicides and pesticides. The trifluoromethoxy group enhances lipophilicity, improving absorption by plants and pests, which is advantageous for developing effective agricultural chemicals that require lower application rates while maintaining efficacy.

Materials Science Applications

1. Fluorinated Polymers

The incorporation of 5-Iodo-2-(trifluoromethoxy)benzonitrile into polymer matrices can improve thermal stability and chemical resistance. Research has shown that polymers modified with trifluoromethyl groups exhibit enhanced performance in harsh environments, making them suitable for demanding applications.

2. Liquid Crystal Displays

The compound has also been explored in the development of liquid crystal displays (LCDs). Its molecular structure allows for tailored alignment properties essential for optimizing display performance, thus contributing to advancements in electronic materials.

Recent studies have highlighted the biological activity of 5-Iodo-2-(trifluoromethoxy)benzonitrile, particularly in cancer research. The compound’s ability to interact with various molecular targets within cells suggests potential applications in cancer therapy:

- Enzyme Inhibition: The compound has shown potential in inhibiting specific enzymes involved in cancer metabolism.

- Receptor Modulation: It may act as a modulator for receptors crucial to cancer progression, such as the androgen receptor.

Case Study 1: Anticancer Activity

In a study examining the effects of 5-Iodo-2-(trifluoromethoxy)benzonitrile on breast cancer cell lines, it was found to inhibit endothelial cell growth effectively. This inhibition was linked to alterations in signaling pathways controlling cell proliferation and survival, indicating that derivatives could serve as potential therapeutic agents against breast cancer.

Case Study 2: Biochemical Probing

Another study investigated the compound's role as a biochemical probe in metabolic studies, noting its ability to bind target enzymes and modulate their activity. This interaction affects metabolic pathways related to glucose homeostasis and could provide insights into metabolic disorders.

Table 1: Summary of Biological Activities

| Activity Type | Description | Reference |

|---|---|---|

| Anticancer Activity | Inhibits endothelial cell growth | |

| Enzyme Inhibition | Modulates enzyme activities in metabolic pathways | |

| Receptor Modulation | Acts on androgen receptors |

Table 2: Comparison with Related Compounds

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 4-Amino-2-(trifluoromethyl)benzonitrile | Amino and trifluoromethyl groups | Lacks iodine; may have different biological activities |

| 4-Iodo-2-(trifluoromethyl)benzonitrile | Iodine and trifluoromethyl groups | No amino group; primarily used in synthetic chemistry |

| 4-Amino-3-(trifluoromethyl)benzonitrile | Amino and trifluoromethyl groups | Different positioning of amino group; varied reactivity |

作用機序

The mechanism of action of 5-Iodo-2-(trifluoromethoxy)benzonitrile involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The iodine atom can participate in halogen bonding, which can influence the compound’s binding affinity to target proteins and enzymes . These interactions can modulate various biological processes, including enzyme inhibition and receptor activation .

類似化合物との比較

Similar Compounds

4-Iodo-2-(trifluoromethyl)benzonitrile: This compound is similar in structure but has a trifluoromethyl group instead of a trifluoromethoxy group.

5-Iodo-2-(trifluoromethyl)benzonitrile: Another similar compound with a trifluoromethyl group at the 2-position.

Uniqueness

5-Iodo-2-(trifluoromethoxy)benzonitrile is unique due to the presence of the trifluoromethoxy group, which imparts distinct chemical and physical properties. This group enhances the compound’s stability and lipophilicity, making it more suitable for certain applications compared to its trifluoromethyl counterparts .

生物活性

Overview

5-Iodo-2-(trifluoromethoxy)benzonitrile, with the chemical formula C8H3F3INO, is a halogenated aromatic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This compound is characterized by the presence of iodine and trifluoromethoxy groups, which significantly influence its pharmacological properties.

- Molecular Formula : C8H3F3INO

- CAS Number : 1806421-88-4

- Molecular Weight : 295.1 g/mol

The biological activity of 5-Iodo-2-(trifluoromethoxy)benzonitrile is primarily attributed to its interaction with specific molecular targets, particularly protein kinases. The presence of the trifluoromethoxy group enhances lipophilicity, facilitating better membrane permeability and interaction with intracellular targets. This compound may act as an inhibitor of various kinases involved in cellular signaling pathways, impacting processes such as cell proliferation and apoptosis.

Antimicrobial Activity

Recent studies have indicated that compounds similar to 5-Iodo-2-(trifluoromethoxy)benzonitrile exhibit significant antimicrobial properties. For instance, derivatives with similar structural motifs have been shown to inhibit the growth of bacterial strains such as Mycobacterium tuberculosis and Staphylococcus aureus . The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Anticancer Properties

The compound has also been evaluated for its anticancer potential. In vitro studies have demonstrated that it can induce apoptosis in cancer cell lines by activating caspase pathways . The trifluoromethoxy group is believed to enhance the compound's ability to penetrate cellular membranes, allowing it to reach intracellular targets effectively.

Case Studies

- Inhibition of Protein Kinases : A study focusing on the structure-activity relationship (SAR) of halogenated benzonitriles revealed that 5-Iodo-2-(trifluoromethoxy)benzonitrile acts as a potent inhibitor of certain protein kinases involved in cancer progression. The inhibition was linked to its ability to mimic ATP, thereby blocking kinase activity .

- Antimicrobial Efficacy : Research conducted on various benzonitrile derivatives showed that those containing halogen substitutions exhibited enhanced antibacterial activity against Mycobacterium tuberculosis. The study highlighted the importance of substituent effects on biological activity .

Toxicity and Safety Profile

The toxicity profile of 5-Iodo-2-(trifluoromethoxy)benzonitrile is critical for its development as a therapeutic agent. Preliminary assessments indicate low acute toxicity; however, further studies are needed to fully understand its long-term effects and potential carcinogenicity .

| Toxicity Parameter | Value |

|---|---|

| Acute Toxicity | Low |

| Skin Irritation | Not Available |

| Eye Irritation | Not Available |

| Mutagenicity | No evidence found |

Q & A

Q. What are the optimal synthetic routes for 5-Iodo-2-(trifluoromethoxy)benzonitrile, and how do reaction conditions influence yield?

Methodological Answer: The synthesis typically involves halogenation and functional group interconversion. A common approach is the iodination of 2-(trifluoromethoxy)benzonitrile precursors using iodine monochloride (ICl) or directed ortho-metallation strategies. For example, coupling reactions like Ullmann or Suzuki-Miyaura may introduce substituents selectively . Key factors include:

- Catalyst selection : Palladium catalysts (e.g., Pd(PPh₃)₄) for cross-coupling.

- Temperature : Reactions often proceed at 80–120°C under inert atmospheres (N₂/Ar) to prevent decomposition .

- Solvent : Polar aprotic solvents (DMF, THF) enhance reactivity.

Q. How can researchers ensure purity and characterize 5-Iodo-2-(trifluoromethoxy)benzonitrile?

Methodological Answer: Purification involves column chromatography (silica gel, hexane/EtOAc eluent) or recrystallization from ethanol/water mixtures. Characterization requires:

- NMR Spectroscopy : ¹³C NMR to confirm the trifluoromethoxy (-OCF₃) and cyano (-CN) groups (δ ~115–120 ppm for CN; δ ~120 ppm for CF₃) .

- HPLC-MS : To verify purity (>95%) and molecular ion peaks (e.g., [M+H]+ at m/z 328) .

- X-ray Crystallography : Resolves structural ambiguities, such as iodine positioning relative to substituents .

Q. What safety protocols are critical when handling this compound?

Methodological Answer:

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .

- Waste Management : Halogenated waste must be segregated and treated by certified facilities to prevent environmental release .

- Ventilation : Use fume hoods during synthesis to mitigate inhalation risks from volatile intermediates.

Advanced Research Questions

Q. How can contradictory spectroscopic data (e.g., NMR vs. X-ray) be resolved for structural confirmation?

Methodological Answer: Discrepancies between solution-phase NMR and solid-state X-ray data often arise from dynamic effects or crystal packing. Strategies include:

- Variable-Temperature NMR : To identify conformational flexibility (e.g., -OCF₃ rotation barriers).

- DFT Calculations : Compare computed NMR chemical shifts with experimental data to validate structures .

- Synchrotron XRD : High-resolution diffraction resolves subtle bond-length variations (<0.01 Å precision) .

Q. What mechanistic insights explain side reactions during functionalization of this compound?

Methodological Answer: Common side reactions (e.g., deiodination or cyano hydrolysis) arise from:

- Electrophilic Attack : Iodine’s susceptibility to nucleophilic displacement under basic conditions. Mitigate using mild bases (K₂CO₃) .

- Radical Pathways : UV light or peroxides may trigger unintended C-I bond cleavage; reactions should be shielded from light .

- Kinetic Studies : Use isotopic labeling (e.g., D₂O quenching) to track reaction pathways.

Q. How does 5-Iodo-2-(trifluoromethoxy)benzonitrile interact with catalytic surfaces in adsorption studies?

Methodological Answer: Surface interactions (e.g., on metal-organic frameworks or heterogeneous catalysts) are probed via:

- Microspectroscopic Imaging : Raman or IR spectroscopy to map adsorption sites .

- Thermogravimetric Analysis (TGA) : Quantify desorption thresholds (e.g., 150–200°C for weak physisorption).

- Computational Modeling : Density Functional Theory (DFT) predicts binding energies and orientation on surfaces .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。